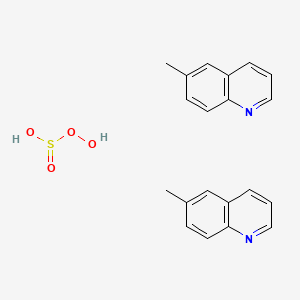

6-Methylquinoline,sulfate

Description

Historical Context of Quinoline (B57606) Chemistry Research

The history of quinoline chemistry began in 1834 when Friedlieb Ferdinand Runge first isolated it from coal tar. researchgate.netchemimpex.comresearchgate.netchemrj.org Initially named "leukol" (white oil), its identity was further shaped by Charles Gerhardt in 1842, who obtained a similar compound from the distillation of quinine (B1679958), which he named "Chinoilin" or "Chinolein". chemimpex.com This connection to quinine, an alkaloid extracted from the bark of the Cinchona tree in 1820 and used for centuries to treat malaria, cemented the early pharmaceutical significance of the quinoline scaffold. researchgate.netchemrj.orgontosight.aisolubilityofthings.com The development of synthetic methods, most notably the Skraup synthesis in 1880, provided a crucial pathway for creating quinoline and its derivatives, moving beyond reliance on coal tar and natural product extraction. acs.orgchemsrc.com These early discoveries laid the groundwork for over a century of research into the synthesis and application of this important heterocyclic system.

Importance of Quinoline Scaffold in Advanced Organic Synthesis Research

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is considered a "privileged structure" in medicinal chemistry and a versatile building block in organic synthesis. solubilityofthings.comgoogle.commdpi.com Its unique electronic properties and the ability to undergo a wide range of chemical modifications make it a foundational component for constructing complex molecules. ontosight.aimdpi.com Researchers have developed numerous methods for the regioselective functionalization of the quinoline ring, including transition metal-catalyzed C-H bond activation, which allows for the precise and efficient introduction of various functional groups. researchgate.netmdpi.comhmdb.ca This capability is crucial for creating libraries of quinoline-containing compounds for drug discovery and materials science. The scaffold's presence in a vast number of natural products and synthetic drugs underscores its importance. researchgate.netrsc.org Consequently, the development of novel, efficient, and environmentally benign synthetic routes to quinoline derivatives remains an active and significant area of research. mdpi.comrsc.org

Overview of 6-Methylquinoline (B44275) as a Model Compound for Heterocyclic Studies

6-Methylquinoline, a simple substituted derivative, often serves as a model compound in the study of heterocyclic chemistry. Its defined structure, with a methyl group at a specific position on the benzene portion of the ring system, provides a clear subject for investigating reaction mechanisms and the influence of substituents on the reactivity of the quinoline core. For instance, it is used as a starting material in the synthesis of more complex molecules, including fluorescent dyes, pharmaceuticals, and advanced materials. chemimpex.comtu-clausthal.deontosight.ai The methyl group can influence the electronic properties and steric environment of the molecule, providing insights into structure-activity relationships. chemrj.org Furthermore, 6-methylquinoline and its derivatives are utilized in studies of biodegradation and environmental toxicology, helping researchers understand the fate of heterocyclic compounds in the environment. ontosight.ai Its use in synthesizing liquid crystals and other functional materials also highlights its role as a fundamental building block for exploring new chemical entities with specific properties. hmdb.ca

Emergence of Quinolinium Salts in Chemical and Material Science Research

Quinolinium salts, which are quaternary ammonium (B1175870) compounds derived from quinoline, have emerged as a significant class of materials in recent years. researchgate.net These salts are formed by the alkylation or protonation of the nitrogen atom in the quinoline ring, resulting in a positively charged cationic species. This charge imparts unique properties, such as increased solubility in polar solvents and distinct photophysical characteristics. solubilityofthings.comuantwerpen.be

The formation of 6-methylquinolinium sulfate (B86663), for example, occurs through the reaction of 6-methylquinoline with sulfuric acid. This acid-base reaction protonates the nitrogen atom of the quinoline ring, forming the 6-methylquinolinium cation, with the sulfate anion acting as the counter-ion.

Quinolinium salts are investigated for a wide array of applications. Their fluorescent properties make them valuable as probes in biological imaging and diagnostics. chemimpex.comresearchgate.net In materials science, they are explored as components of ionic liquids, which are salts with low melting points that can be used as environmentally benign solvents and electrolytes. researchgate.net The ability to tune the properties of quinolinium salts by modifying the substituents on the quinoline ring or changing the counter-anion allows for the design of materials with specific functions, from catalysts to advanced photonic materials. researchgate.netepa.gov The synthesis of complex derivatives, such as those used in cycloaddition reactions to form fused heterocyclic systems, further demonstrates the synthetic versatility and growing importance of quinolinium salts in modern chemistry. chembk.com

Data Tables

Table 1: Properties of 6-Methylquinoline

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₉N | nih.govthegoodscentscompany.com |

| Molecular Weight | 143.19 g/mol | chemimpex.comnih.gov |

| Appearance | Clear light yellow to light orange liquid | nih.gov |

| Boiling Point | 256-260 °C | nih.gov |

| Melting Point | -22 °C | nih.gov |

| Density | 1.067 g/mL at 20 °C | nih.gov |

| Refractive Index | n20/D 1.614 | nih.gov |

| Solubility | Insoluble in water; soluble in ethanol (B145695) and oils | nih.gov |

| CAS Number | 91-62-3 | chemimpex.comnih.gov |

Table 2: Key Historical Milestones in Quinoline Chemistry

| Year | Milestone | Researcher(s) | Significance | Source(s) |

| 1820 | Extraction of quinine from Cinchona bark | Pelletier & Caventou | Established the medicinal importance of quinoline-related natural products. | chemrj.orgontosight.ai |

| 1834 | First isolation of quinoline from coal tar | Friedlieb Ferdinand Runge | Marked the discovery of the basic quinoline heterocycle. | researchgate.netchemimpex.comresearchgate.net |

| 1842 | Synthesis of a quinoline-like compound from quinine | Charles Gerhardt | Linked the synthetic compound to the natural product quinine, giving it its name. | chemimpex.com |

| 1880 | Development of the Skraup synthesis | Zdenko Hans Skraup | Provided a general and versatile method for synthesizing quinolines. | acs.orgchemsrc.com |

Properties

Molecular Formula |

C20H20N2O4S |

|---|---|

Molecular Weight |

384.5 g/mol |

IUPAC Name |

hydroxy hydrogen sulfite;6-methylquinoline |

InChI |

InChI=1S/2C10H9N.H2O4S/c2*1-8-4-5-10-9(7-8)3-2-6-11-10;1-4-5(2)3/h2*2-7H,1H3;1H,(H,2,3) |

InChI Key |

HMZFRPYNXUZFCU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=CC=C2.CC1=CC2=C(C=C1)N=CC=C2.OOS(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Methylquinoline and Its Derivatives

Established Strategies for Quinoline (B57606) Core Construction

Skraup Synthesis and its Mechanistic Refinements

The Skraup synthesis, a cornerstone in quinoline chemistry since its development by Czech chemist Zdenko Hans Skraup in 1880, traditionally involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). smolecule.comchemrj.orgwikipedia.org To synthesize 6-methylquinoline (B44275) specifically, p-toluidine (B81030) is the logical starting aniline. smolecule.com

The mechanism proceeds through several key stages:

Dehydration of glycerol by sulfuric acid to form acrolein. smolecule.comiipseries.org

Michael addition of the aniline (p-toluidine) to the acrolein. smolecule.com

Acid-catalyzed cyclization of the resulting β-anilinopropionaldehyde intermediate. google.com

Dehydration and subsequent oxidation to yield the aromatic quinoline ring system. smolecule.com

A significant challenge in the Skraup synthesis is its often vigorous and sometimes violent nature. smolecule.comwikipedia.org To mitigate this, refinements have been introduced, such as the addition of ferrous sulfate (B86663) as a moderator. smolecule.comwikipedia.org The use of arsenic acid as an alternative oxidizing agent to nitrobenzene can also lead to a less violent reaction. wikipedia.org

Regioselectivity is a critical consideration. For instance, the Skraup reaction with m-toluidine (B57737) yields 7-methylquinoline (B44030), highlighting the importance of the starting aniline's substitution pattern in determining the final product structure. smolecule.com

Friedländer Synthesis Approaches

The Friedländer synthesis provides a versatile alternative for constructing the quinoline skeleton. This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base. smolecule.comwikipedia.orgorganic-chemistry.org For the synthesis of 6-methylquinoline, a 2-amino-5-methylbenzaldehyde (B1611670) or a related ketone would be reacted with a suitable carbonyl compound.

Two primary mechanistic pathways are proposed for the Friedländer synthesis: wikipedia.org

Pathway 1: An initial aldol (B89426) condensation between the reactants, followed by cyclization and dehydration to form the quinoline.

Pathway 2: Formation of a Schiff base intermediate, which then undergoes an intramolecular aldol-type condensation and subsequent dehydration.

A variety of catalysts have been employed to facilitate this reaction, including trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids. wikipedia.orgorganic-chemistry.org Recent advancements have focused on developing milder and more efficient catalytic systems, such as neodymium(III) nitrate (B79036) hexahydrate and molecular iodine, to promote the reaction under environmentally benign conditions. organic-chemistry.org Diversity-oriented approaches to the Friedländer annulation have also been explored, allowing for the synthesis of a wide array of functionalized quinoline derivatives. smolecule.comacs.org

Doebner-Miller and Doebner Reactions in Quinoline Synthesis

The Doebner-Miller reaction, often considered a modification of the Skraup synthesis, allows for the preparation of quinolines from anilines and α,β-unsaturated carbonyl compounds in the presence of an acid catalyst, typically hydrochloric acid or sulfuric acid. chemrj.orgiipseries.orgsynarchive.comslideshare.net This method is particularly useful for producing quinolines with substituents on the pyridine (B92270) ring. chemrj.org To obtain 6-methylquinoline, p-toluidine would be reacted with an appropriate α,β-unsaturated aldehyde or ketone.

The mechanism of the Doebner-Miller reaction has been a subject of study, with a proposed fragmentation-recombination mechanism helping to explain observed isotope scrambling patterns. wikipedia.org The reaction is believed to proceed through the formation of a β-aminocarbonyl intermediate, which then cyclizes and aromatizes to the quinoline product. chemrj.org

A related method, the Doebner reaction, involves the reaction of an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. chemrj.orgiipseries.org This three-component reaction provides a direct route to this specific class of quinoline derivatives.

| Reaction Name | Key Reactants | Catalyst/Conditions | Product Type |

| Doebner-Miller | Aniline, α,β-unsaturated carbonyl | Acid (e.g., HCl, H₂SO₄) | Substituted quinolines |

| Doebner | Aniline, aldehyde, pyruvic acid | Heat | Quinoline-4-carboxylic acids |

Combes Quinoline Synthesis

First reported in 1888, the Combes quinoline synthesis involves the reaction of an arylamine with a β-diketone under acidic conditions, typically using concentrated sulfuric acid or polyphosphoric acid (PPA). chemrj.orgiipseries.orgwikipedia.org This method is particularly effective for the synthesis of 2,4-disubstituted quinolines. iipseries.orgwikipedia.org The synthesis of a 6-methylquinoline derivative via the Combes method would utilize p-toluidine as the starting arylamine.

The mechanism of the Combes synthesis can be summarized in the following steps: iipseries.orgwikipedia.org

Condensation of the aniline with the β-diketone to form a β-aminoenone (Schiff base) intermediate.

Acid-catalyzed intramolecular electrophilic cyclization of the enamine tautomer.

Dehydration of the cyclic intermediate to afford the final substituted quinoline.

A key advantage of the Combes synthesis is that it generally leads to a single, predictable regioisomer. chemrj.org The regioselectivity is influenced by the steric effects of the substituents on both the aniline and the β-diketone, with bulkier groups often directing the cyclization. wikipedia.org Modifications to the standard conditions, such as the use of polyphosphoric ester (PPE) generated from PPA and an alcohol, have been shown to be effective for promoting the dehydration step. wikipedia.org

Catalytic Approaches in 6-Methylquinoline Synthesis

Modern synthetic strategies increasingly rely on catalytic methods, particularly those involving transition metals, to achieve higher efficiency, selectivity, and functional group tolerance in the synthesis of 6-methylquinoline and its derivatives.

Transition Metal-Catalyzed Cyclization and Coupling Reactions

Transition metal catalysis has revolutionized the synthesis of quinolines by enabling novel bond formations and reaction pathways that are often not accessible through traditional methods. researchgate.netias.ac.in These methods often proceed under milder conditions and offer greater control over the final product structure. researchgate.net

A variety of transition metals, including palladium, copper, iridium, cobalt, and iron, have been utilized in the synthesis of quinolines. researchgate.netias.ac.inacs.orgmdpi.comfrontiersin.org These catalytic systems can facilitate a range of transformations, such as:

C-H Activation/Annulation: Direct functionalization of C-H bonds in anilines and their reaction partners to construct the quinoline ring. For example, cobalt-catalyzed C-H activation and cyclization of anilines with alkynes has been reported. acs.org

Domino Reactions: Multi-step transformations that occur in a single pot, often involving a sequence of catalytic cycles. An example is the palladium-catalyzed Sonogashira coupling followed by cyclization to form quinolines. ias.ac.in

Dehydrogenative Cyclization: The formation of the quinoline ring through the removal of hydrogen, often using an oxidizing agent or under "acceptorless" conditions where a sacrificial hydrogen acceptor is not required. Iridium catalysts have proven effective in the dehydrogenative cyclization of o-aminobenzyl alcohols with ketones. organic-chemistry.org

Denitrogenative Cascade Reactions: Palladium-catalyzed cascade reactions of o-aminocinnamonitriles with arylhydrazines provide a pathway to quinolines through a process that involves the extrusion of nitrogen gas. nih.gov

The table below summarizes some examples of transition metal-catalyzed reactions for quinoline synthesis.

| Catalyst System | Reactants | Reaction Type | Reference |

| Pd-catalyst | o-aminocinnamonitriles, arylhydrazines | Denitrogenative cascade | nih.gov |

| [Cp*Ir(6,6'-(OH)₂bpy)(H₂O)][OTf]₂ | o-aminobenzyl alcohols, ketones | Acceptorless dehydrogenative cyclization | organic-chemistry.org |

| Co(III)-catalyst | Anilines, alkynes | C-H activation/cyclization | acs.org |

| Fe(OAc)₂/Phen | 2-methylquinoline, benzyl (B1604629) alcohols | Auto-transfer hydrogenation (ATH) | mdpi.com |

| Pincer Mn complex | Methyl N-heteroarenes, primary alcohols | Auto-transfer hydrogenation (ATH) | mdpi.com |

These advanced catalytic methods offer powerful tools for the synthesis of 6-methylquinoline and a diverse array of its derivatives, enabling the construction of complex molecular architectures with high precision and efficiency. researchgate.net

Ligand-Free and Nanomaterial-Assisted Synthetic Protocols

The pursuit of greener and more sustainable chemical processes has driven the development of ligand-free and nanomaterial-assisted synthetic routes for quinoline derivatives. These methods often eliminate the need for expensive and potentially toxic ligands and can offer improved catalytic activity and recyclability.

One notable approach involves the use of copper(II) chloride as a catalyst in a domino reaction for the synthesis of pyrimidine-fused quinolines. nih.gov This method facilitates the formation of both C-C and C-N bonds in a single pot, with the solvent, dimethylformamide (DMF), playing a synergistic role in the catalytic cycle. nih.gov Microwave heating has been shown to enhance the yields of these reactions, providing a more efficient alternative to conventional reflux conditions. nih.gov

Nanoparticles have also emerged as powerful catalysts in quinoline synthesis. For instance, titanium dioxide (TiO2) nanoparticles have been utilized in a three-component strategy for quinolone synthesis. nih.gov Iron oxide (Fe3O4) nanoparticles, particularly those with a silica (B1680970) coating, have demonstrated significant improvements in the synthesis of 2-methyl-6-nitroquinoline. researchgate.net The use of 40 nm sized silica-functionalized magnetite nanoparticles has been reported to double the reaction yield and reduce the reaction time from 110 minutes to 80 minutes. researchgate.net This enhancement is attributed to the stabilization of unstable intermediates on the acidic surface of the silica coating. researchgate.net Furthermore, Fe3O4 nanoparticles supported on perylene (B46583) bisimide have been used as a catalyst for the synthesis of quinoline derivatives from α-methylene ketones and 2-aminoaryl ketones via the Friedlander protocol, with the catalyst being magnetically separable and reusable for up to five cycles without significant loss of activity. nih.gov

Synergistic Catalysis in Quinoline Ring Formation

Synergistic catalysis, where two or more catalysts work in concert to promote a reaction, has been effectively applied to the synthesis of quinoline derivatives. This approach can lead to enhanced reactivity and selectivity that is not achievable with a single catalyst.

A prominent example is the "twin catalyst" system employing silica-supported ferric chloride ("silferc") and zinc chloride for the synthesis of quinoline derivatives. smolecule.com This system offers several advantages, including higher yields (55-65%), the avoidance of volatile organic solvents, milder reaction conditions (70-75°C), and simplified purification. smolecule.comgoogle.comgoogle.com The reaction typically involves stirring an aniline with the silferc catalyst, followed by the addition of methyl vinyl ketone and then zinc chloride. smolecule.com

Another instance of synergistic catalysis involves the combination of a Lewis acid catalyst and a chiral secondary amine catalyst for the stereoselective synthesis of dihydroacridines from substituted quinolines. soton.ac.uk The Lewis acid activates the quinoline, increasing the nucleophilicity of the α-methylene group, while the chiral amine activates an enal via iminium ion formation, facilitating a cascade Michael-aldol reaction. soton.ac.uk

Application of Specific Catalysts (e.g., Ferric Chloride, Zinc Chloride)

Specific catalysts play a crucial role in various synthetic routes to 6-methylquinoline and its derivatives, often dictating the reaction pathway and efficiency.

Ferric Chloride (FeCl₃): Ferric chloride, particularly when supported on silica gel ("silferc"), is a key component of the "twin catalyst" system mentioned earlier. smolecule.comgoogle.comgoogle.com In this system, it acts as the initial catalyst, facilitating the reaction between an aniline and methyl vinyl ketone. google.comgoogle.com Ferric chloride has also been used in conjunction with hydrochloric acid in glacial acetic acid for the synthesis of 8-methylquinoline (B175542) from o-toluidine (B26562) and acrolein diacetate. researchgate.net

Zinc Chloride (ZnCl₂): Zinc chloride is the second catalyst in the "twin catalyst" system, added after the initial reaction with ferric chloride to promote the final cyclization and formation of the quinoline ring. smolecule.comgoogle.comgoogle.com Historically, Pictet discovered that heating N-methylacetanilide with zinc chloride produced quinoline and p-toluidine, and it has since been shown that 6-methylquinoline is also a product of this reaction. cdnsciencepub.com Mechanistic studies suggest that N-methylacetanilide can form complexes with zinc chloride that act as sources of acetylium and methyl carbonium ions, leading to the formation of quinoline derivatives. smolecule.com Anhydrous zinc chloride has also been used as a catalyst in the Knoevenagel reaction between 2-methylquinolines and aryl aldehydes to prepare 2-arylvinylquinolines. mdpi.com

| Catalyst System | Starting Materials | Key Conditions | Product | Yield (%) | Reference |

| "Twin Catalyst" (Silferc/ZnCl₂) | Substituted Aniline, Methyl Vinyl Ketone | Acetic acid, 70-75°C | Substituted 4-methylquinoline | 55-65 | smolecule.comgoogle.comgoogle.com |

| FeCl₃/HCl | o-Toluidine, Acrolein Diacetate | Glacial acetic acid, reflux | 8-Methylquinoline | 30.9 | researchgate.net |

| ZnCl₂ | N-Methylacetanilide | Heating | Quinoline, p-Toluidine, 6-Methylquinoline | - | cdnsciencepub.com |

| Anhydrous ZnCl₂ | 2-Methylquinoline, Aryl Aldehyde | Refluxing DMF | 2-Arylvinylquinoline | - | mdpi.com |

Regioselective and Stereoselective Synthetic Pathways

Controlling the position and three-dimensional arrangement of substituents on the quinoline ring is a critical aspect of modern synthetic chemistry, enabling the synthesis of specific isomers with desired properties.

Control of Substituent Position during Ring Formation

The substitution pattern of the final quinoline product is often determined by the choice of starting materials and reaction conditions. For example, in the synthesis of methylquinolines from toluidines and acrolein diacetate using ferric chloride, the position of the methyl group on the resulting quinoline corresponds to the position of the methyl group on the starting toluidine. researchgate.net Specifically, m-toluidine yields 7-methylquinoline, and p-toluidine yields 6-methylquinoline. researchgate.net

In the Friedländer synthesis, which involves the reaction of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing a reactive α-methylene group, the substitution pattern of the starting materials directly dictates the position of substituents on the final quinoline ring. smolecule.com To synthesize 6-methylquinoline via this method, the starting materials must possess the appropriate substitution to ensure the methyl group is incorporated at the desired 6-position. smolecule.com

Computational studies have also shed light on how the electronic nature and position of substituents can influence the properties of quinoline derivatives. tandfonline.com For instance, the presence of an electron-releasing group, such as an amino group, particularly at position 7, can significantly enhance the nonlinear optical properties of the quinoline. tandfonline.com

Enantioselective Synthesis using Chiral Quinoline Motifs

The synthesis of single enantiomers of chiral quinoline derivatives is of great importance, particularly in medicinal chemistry, where biological activity is often stereospecific. Chiral quinoline motifs are themselves used as ligands in asymmetric catalysis. dntb.gov.ua

Recent research has focused on the development of catalytic enantioselective methods for the synthesis of chiral quinolines. One such method involves a photoredox Minisci-type addition reaction catalyzed by a chiral lithium phosphate/Ir-photoredox complex to synthesize 3-(N-indolyl)quinolines with both axial and central chirality. rsc.orgrsc.org This catalytic system allows for high chemo-, regio-, and stereoselectivity. rsc.orgrsc.org

Another approach utilizes a copper catalyst with a chiral ligand bearing a quinoline-2-carboxylic acid unit for the enantioselective oxidative coupling of 2-naphthols to produce chiral BINOLs. acs.org Furthermore, a one-pot cascade biomimetic reduction has been developed for the efficient synthesis of chiral tetrahydroquinoline derivatives with excellent enantioselectivities. dicp.ac.cn This process involves the acid-catalyzed and ruthenium-catalyzed formation of an aromatic quinoline intermediate, followed by a biomimetic asymmetric reduction. dicp.ac.cn

Derivatization and Functionalization Strategies Post-Synthesis

Once the quinoline core is synthesized, further modifications can be made to introduce or alter functional groups, allowing for the creation of a diverse range of derivatives.

The functional groups present on a quinoline derivative provide handles for various chemical transformations. For example, in ethyl 6-bromo-2-methylquinoline-4-carboxylate, the ethyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid, the bromine at position 6 can participate in coupling reactions like Suzuki, Stille, or Sonogashira, and the methyl group at position 2 can be functionalized, for instance, through radical bromination followed by nucleophilic substitution. vulcanchem.com

Similarly, 2-chloro-6-methylquinoline-3-carbaldehyde (B1581043) offers multiple sites for derivatization. The aldehyde group can undergo condensation reactions with hydrazines to form hydrazone derivatives. The chloro group at position 2 and the aldehyde at position 3 are reactive sites for various nucleophilic additions, reductions, and substitutions.

The methyl group of 6-methylquinoline itself can be a site for functionalization. For instance, nitration of 7-methylquinoline results in the addition of a nitro group ortho to the methyl group. brieflands.com The resulting 7-methyl-8-nitroquinoline (B1293703) can then be further reacted, for example with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA), to create more complex derivatives. brieflands.com

| Starting Quinoline Derivative | Reagent/Reaction Type | Functionalized Product | Reference |

| Ethyl 6-bromo-2-methylquinoline-4-carboxylate | Hydrolysis | 6-Bromo-2-methylquinoline-4-carboxylic acid | vulcanchem.com |

| Ethyl 6-bromo-2-methylquinoline-4-carboxylate | Suzuki/Stille/Sonogashira Coupling | Aryl/vinyl/alkynyl substituted quinoline | vulcanchem.com |

| 2-Chloro-6-methylquinoline-3-carbaldehyde | Substituted Acyl Hydrazine | Hydrazone derivative | |

| 7-Methylquinoline | Nitration | 7-Methyl-8-nitroquinoline | brieflands.com |

| 7-Methyl-8-nitroquinoline | N,N-dimethylformamide dimethyl acetal (DMFDMA) | 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline | brieflands.com |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing the quinoline ring system. The nitrogen atom in the quinoline ring deactivates the heterocyclic ring towards electrophilic attack, but the carbocyclic (benzene) ring can still undergo substitution. The position of substitution is influenced by the existing substituents and reaction conditions.

One of the most common EAS reactions for 6-methylquinoline is nitration . The reaction of 6-methylquinoline with a nitrating mixture, typically composed of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), introduces a nitro group (-NO₂) onto the quinoline core. Due to the electronic and steric influences of the methyl group and the quinoline nitrogen, the substitution occurs preferentially at the C8 position, yielding 6-methyl-8-nitroquinoline. To favor mono-nitration and prevent side reactions like oxidation, the reaction is usually conducted at controlled, low-to-moderate temperatures.

Halogenation , particularly bromination, is another key EAS reaction. 6-Methylquinoline can be brominated to introduce one or more bromine atoms. For instance, bromination using bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃) can yield 8-bromo-6-methylquinoline (B1282211). Under different conditions, further bromination can occur, leading to products such as 5,8-dibromo-6-methylquinoline. The regioselectivity is guided by the activating/deactivating nature of the quinoline nitrogen and the steric hindrance from the methyl group.

| Reaction | Reagents/Conditions | Product(s) | Key Findings |

| Nitration | Conc. HNO₃, Conc. H₂SO₄, 0–5°C | 6-Methyl-8-nitroquinoline | Selective nitration at the 8-position. |

| Bromination | Br₂, FeBr₃, CH₂Cl₂ | 8-Bromo-6-methylquinoline | Regioselective bromination at the 8-position. |

| Dibromination | Br₂, FeBr₃, CH₂Cl₂ (excess Br₂) | 5,8-Dibromo-6-methylquinoline | Further substitution occurs at the 5-position. |

Nucleophilic Substitution Reactions on the Quinoline Ring

Nucleophilic aromatic substitution (SNAr) reactions are crucial for introducing a wide range of functional groups onto the quinoline ring, particularly when it is substituted with good leaving groups like halogens. The electron-withdrawing effect of the quinoline nitrogen makes the ring susceptible to nucleophilic attack, especially at the C2 and C4 positions.

Halogenated derivatives of 6-methylquinoline are common substrates for SNAr reactions. For example, the bromine atom at the 8-position in 8-bromo-6-methylquinoline can be displaced by various nucleophiles, allowing for further functionalization of the scaffold. Similarly, in di-halogenated compounds like 8-bromo-4-chloro-6-methylquinoline, both halogen atoms can be substituted. evitachem.com

A specific example involves the synthesis of 6-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde from 2-chloro-6-methylquinoline-3-carbaldehyde. thaiscience.info In this reaction, the chloro group at the C2 position is substituted by the piperidine (B6355638) nucleophile. thaiscience.info The efficiency of such reactions can be enhanced by using phase transfer catalysts like cetyltrimethylammonium bromide (CTAB) in combination with solvents like polyethylene (B3416737) glycol (PEG-400), which can lead to higher yields and shorter reaction times compared to traditional methods. thaiscience.info

| Substrate | Nucleophile/Reagents | Product | Reaction Type |

| 2-Chloro-6-methylquinoline-3-carbaldehyde | Piperidine, CTAB, PEG-400 | 6-Methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde | SNAr thaiscience.info |

| 8-Bromo-6-methylquinoline | Various Nucleophiles | 8-Substituted-6-methylquinoline | SNAr |

| 8-Bromo-4-chloro-6-methylquinoline | Various Nucleophiles | 4,8-Disubstituted-6-methylquinoline | SNAr evitachem.com |

Hydrogenation and Oxidation Reactions

Hydrogenation of the quinoline ring system is a primary method for producing tetrahydroquinoline derivatives, which are important structural motifs in many biologically active compounds. The selective hydrogenation of the pyridine ring of quinoline is typically favored over the reduction of the benzene (B151609) ring. For 6-methylquinoline, catalytic hydrogenation can yield 6-methyl-1,2,3,4-tetrahydroquinoline. smolecule.com

Various catalytic systems have been developed for this transformation. Platinum (Pt) nanocatalysts have demonstrated high efficiency, achieving over 99% conversion and selectivity for the hydrogenation of 6-methylquinoline. researchgate.net Supported gold (Au) catalysts, such as Au on titanium dioxide (TiO₂), have also been employed for the highly regioselective hydrogenation of quinoline and its derivatives, exclusively producing 1,2,3,4-tetrahydroquinolines. acs.org

Oxidation of 6-methylquinoline can occur at both the quinoline nitrogen and the methyl group. Oxidation of the nitrogen atom, typically using a peroxy acid like m-chloroperoxybenzoic acid (mCPBA), leads to the formation of 6-methylquinoline N-oxide. This N-oxide derivative is a valuable intermediate for further functionalization, as it can activate the quinoline ring for other reactions. The oxidation of the methyl group can also be achieved under specific conditions. For example, the catalytic ammoxidation of 6-methylquinoline can convert the methyl group into a cyano group, yielding 6-cyanoquinoline. google.com

| Reaction | Reagents/Catalyst | Product | Key Features |

| Hydrogenation | H₂, Pt Nanocatalyst | 6-Methyl-1,2,3,4-tetrahydroquinoline | >99% conversion and selectivity. researchgate.net |

| Hydrogenation | H₂, Au/TiO₂ | 6-Methyl-1,2,3,4-tetrahydroquinoline | High regioselectivity for the pyridine ring. acs.org |

| N-Oxidation | mCPBA, CH₂Cl₂ | 6-Methylquinoline N-oxide | Forms a key synthetic intermediate. |

| Methyl Group Oxidation | O₂, NH₃, V/Sb/Cs Catalyst | 6-Cyanoquinoline | Catalytic ammoxidation process. google.com |

Synthesis of Complex Quinoline-Based Hybrids

The 6-methylquinoline scaffold serves as a valuable building block for the synthesis of more complex molecular architectures, often referred to as hybrids. These hybrid molecules combine the quinoline core with other pharmacologically relevant moieties to create novel compounds with potentially enhanced or synergistic biological activities.

One such class of hybrids is the quinoline-thiazolobenzimidazolones . The synthesis of these complex structures can involve the regioselective nucleophilic ring-opening of quinolinyl-oxiranes. tandfonline.com For instance, a 2-(2-methoxy-6-methylquinolin-3-yl)benzo evitachem.comimidazo[2,1-b]thiazol-3(2H)-one hybrid has been synthesized starting from 2-methoxy-6-methylquinoline-3-carbaldehyde. tandfonline.com

Another example is the creation of steroid-quinoline hybrids . These compounds are designed by combining a steroid framework with a quinoline moiety. The Friedländer annulation is a key reaction in this approach, where an aminoketone reacts with a steroid-based dione (B5365651) to construct the quinoline ring system directly onto the steroid. acs.org This strategy has been used to synthesize hybrids of cholesterol and quinoline derivatives. acs.org

Furthermore, quinoline-chalcone hybrids have been designed and synthesized as potential anticancer agents. nih.gov These syntheses often involve multi-step sequences, starting with the Claisen-Schmidt condensation to form the chalcone (B49325) backbone, followed by the construction of the quinoline ring, which can be functionalized with groups like a methoxy (B1213986) group at the 6-position. nih.gov

| Hybrid Type | Synthetic Strategy | Starting Materials (Example) | Resulting Hybrid (Example) |

| Quinoline-Thiazolobenzimidazolone | Multi-step synthesis involving oxirane ring-opening | 2-Methoxy-6-methylquinoline-3-carbaldehyde | 2-(2-Methoxy-6-methylquinolin-3-yl)benzo evitachem.comimidazo[2,1-b]thiazol-3(2H)-one tandfonline.com |

| Steroid-Quinoline | Friedländer Annulation | Cholest-4-en-3,6-dione, 2'-aminoketones | Quinoline-cholesterol hybrids acs.org |

| Quinoline-Chalcone | Claisen-Schmidt condensation and quinoline synthesis | Aromatic aldehydes, p-aminoacetophenone, isatin | Quinoline/chalcone hybrids with potential PI3K inhibitory activity nih.gov |

Introduction of Sulfate Moieties or Formation of Sulfate Salts

The introduction of a sulfate group or the formation of a sulfate salt can significantly alter the physicochemical properties of 6-methylquinoline, most notably its solubility in water. ontosight.ai This is a critical step in many applications, including the development of pharmaceutical agents.

6-Methylquinoline, like other quinolines, is a basic compound due to the lone pair of electrons on the nitrogen atom in the heterocyclic ring. nih.gov When treated with a strong acid such as sulfuric acid (H₂SO₄), the nitrogen atom is readily protonated. This acid-base reaction is typically exothermic and results in the formation of a salt. smolecule.com

2 C₁₀H₉N + H₂SO₄ → [C₁₀H₁₀N]₂SO₄

This protonation and salt formation is analogous to the behavior of other N-heterocycles in strong acids. For example, the indole (B1671886) derivative gramine (B1672134) undergoes immediate protonation of its side-chain amino group and subsequent protonation of the indole ring at the C3 position when dissolved in concentrated sulfuric acid. clockss.org

Sulfate-containing reagents, particularly sulfuric acid and dimethyl sulfate, play pivotal roles in the synthesis and modification of 6-methylquinoline and its derivatives.

Sulfuric acid (H₂SO₄) is a versatile and essential reagent in several classic quinoline syntheses:

Skraup Synthesis: This method involves the reaction of an aniline (like p-toluidine to get the 6-methyl derivative) with glycerol, an oxidizing agent, and concentrated sulfuric acid. smolecule.comrsc.org The sulfuric acid acts as both a catalyst and a dehydrating agent, facilitating the conversion of glycerol to acrolein, which is a key intermediate in the cyclization process. rsc.orgiipseries.org

Combes Synthesis: In this reaction, an aniline is condensed with a β-diketone, and the subsequent acid-catalyzed cyclization using sulfuric acid or polyphosphoric acid yields a 2,4-disubstituted quinoline. iipseries.org

Electrophilic Aromatic Substitution: As mentioned in section 2.4.1, sulfuric acid is a crucial component of the nitrating mixture used to introduce a nitro group onto the 6-methylquinoline ring.

Dimethyl sulfate ((CH₃)₂SO₄) is a powerful and widely used methylating agent in organic synthesis. wikipedia.org It is employed to introduce methyl groups onto various nucleophilic atoms within a molecule. In the context of 6-methylquinoline chemistry, dimethyl sulfate can be used for:

N-Methylation: Reaction with the quinoline nitrogen to form a quaternary N-methylquinolinium salt.

O-Methylation: Methylation of hydroxyl-substituted quinolines to form methoxy derivatives. smolecule.comevitachem.com

S-Methylation: Alkylation of quinolinethiones or thiol derivatives to produce methylthioethers. For example, 4-chloro-8-methylquinoline-2(1H)-thione can be alkylated with dimethyl sulfate to yield 4-chloro-2-methylthio-8-methylquinoline. mdpi.com

Mechanistic Investigations and Reaction Dynamics

Elucidation of Quinoline (B57606) Ring Formation Mechanisms

The formation of the quinoline ring system, a core structure in many biologically active compounds, can be achieved through various synthetic strategies. For 6-methylquinoline (B44275), several classic and modern methods are employed, each with its own mechanistic nuances.

Skraup Synthesis: This traditional method involves the reaction of an aniline (B41778), in this case, p-toluidine (B81030), with glycerol (B35011), sulfuric acid, and an oxidizing agent. The mechanism proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline to the acrolein. Subsequent cyclization, dehydration, and oxidation lead to the formation of the 6-methylquinoline ring. The regioselectivity is dictated by the position of the methyl group on the starting aniline. smolecule.com

Friedländer Annulation: This method provides a more direct route to substituted quinolines. It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For 6-methylquinoline derivatives, this could involve the reaction of a suitably substituted 2-aminobenzaldehyde (B1207257) or 2-aminophenyl ketone. The versatility of this method allows for the introduction of various functional groups onto the quinoline skeleton. smolecule.com

Gould-Jacobs Reaction: This pathway is particularly useful for synthesizing 4-hydroxyquinoline (B1666331) derivatives. It begins with the condensation of an aniline with a β-ketoester. For instance, reacting an aniline derivative with a β-ketoester can lead to the formation of a 4,8-dihydroxy-6-methylquinoline-3-carboxylic acid. evitachem.com

Catalytic Cyclization: Modern approaches often utilize transition metal catalysts to facilitate the cyclization process. For example, N-methylacetanilide derivatives can form complexes with zinc chloride, which then act as sources of acetylium and methyl carbonium ions, leading to quinoline derivatives through a series of electrophilic attacks and condensations. smolecule.com Gold-catalyzed annulations of anthranils with alkynes also represent a contemporary strategy for constructing the quinoline framework. nih.gov

A summary of key reaction conditions for different quinoline ring formation methods is presented below:

| Synthesis Method | Key Reactants | Catalyst/Reagents | Typical Conditions |

| Skraup Synthesis | Aniline, Glycerol | Sulfuric Acid, Oxidizing Agent | High Temperature |

| Friedländer Annulation | o-Aminoaryl Aldehyde/Ketone, α-Methylene Compound | Acid or Base | Varies |

| Gould-Jacobs Reaction | Aniline, β-Ketoester | Acid or Base | Varies |

| Catalytic Cyclization | N-methylacetanilide derivatives | Zinc Chloride | Varies |

Mechanisms of Functional Group Transformations on the 6-Methylquinoline Scaffold

Once the 6-methylquinoline core is formed, it can undergo a variety of functional group transformations, allowing for the synthesis of a diverse range of derivatives.

Electrophilic Aromatic Substitution: The quinoline ring is susceptible to electrophilic attack. The position of substitution is influenced by the directing effects of the nitrogen atom and the methyl group. smolecule.com

Nucleophilic Substitution: The presence of a leaving group, such as a halogen at the 2- or 4-position, facilitates nucleophilic substitution. For instance, 2-chloro-6-methylquinoline (B1583817) can react with nucleophiles like sodium hydrosulfide (B80085) to introduce a thiol group, which can then be methylated.

Oxidation and Reduction: The methyl group on the quinoline ring can be oxidized to a carboxylic acid. The quinoline ring itself can be reduced to form dihydroquinoline or tetrahydroquinoline derivatives. evitachem.comnih.gov The choice of reducing agent and reaction conditions can control the extent of reduction. For example, cobalt-amido cooperative catalysis with H₃N·BH₃ can selectively produce 1,2-dihydroquinolines. nih.gov

N-Acylation: The nitrogen atom in the quinoline ring can be acylated, which can be a key step in the synthesis of more complex derivatives.

The table below illustrates some common functional group transformations on the 6-methylquinoline scaffold:

| Transformation | Reagent(s) | Product Type |

| Oxidation of methyl group | Oxidizing agent | 6-Quinolinecarboxylic acid |

| Nucleophilic substitution | Nucleophile (e.g., NaSH) on 2-chloro-6-methylquinoline | 6-Methyl-2-substituted quinoline |

| Reduction of quinoline ring | Reducing agent (e.g., H₃N·BH₃) | Dihydro- or Tetrahydro-6-methylquinoline |

| N-Acylation | Acylating agent | N-Acyl-6-methylquinolinium salt |

Oxidative Cleavage and Degradation Mechanisms

The quinoline ring, while generally stable, can undergo oxidative cleavage under certain conditions. This process involves the breaking of carbon-carbon bonds within the ring structure, often leading to the formation of smaller, oxygenated molecules. masterorganicchemistry.com

The mechanism of oxidative cleavage can be initiated by strong oxidizing agents or through biological processes. For example, microbial degradation of quinoline and its derivatives often involves hydroxylation of the ring followed by oxidative cleavage by dioxygenase enzymes. semanticscholar.org This process typically yields pyridine (B92270) or benzene (B151609) derivatives. For instance, the degradation of quinoline by some Pseudomonas species proceeds via 8-hydroxyquinoline, which is then cleaved. While specific studies on 6-methylquinoline sulfate (B86663) are limited, it is plausible that its degradation would follow a similar pathway, potentially initiated by oxidation of the methyl group or hydroxylation of the ring.

The presence of a hydroxyl group on the quinoline ring can make it more susceptible to oxidation, potentially leading to the formation of quinone derivatives which can then undergo further cleavage.

Investigation of Radical Intermediates in Reactions

Radical intermediates play a significant role in various reactions involving quinoline derivatives. Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique used to detect and characterize these transient species. nih.gov

Semiquinone Radicals: In redox reactions involving quinone and hydroquinone (B1673460) forms of quinoline derivatives, semiquinone radical intermediates (SQ•−) can be formed. nih.gov The stability and reactivity of these radicals are influenced by the pH of the solution and the electronic properties of the substituents on the quinoline ring. nih.gov

Radical Addition: Radical species can add to the quinoline ring. For example, the photolysis of formic acid can generate a ˙CHO radical, which can then attack the quinoline ring, leading to formylation. rsc.org

EDA Complex Formation: In some photochemical reactions, an electron-donor-acceptor (EDA) complex can form, leading to the generation of radical intermediates. This has been observed in reactions involving N-(acyloxy)pyridinium salts and can be applied to quinoline derivatives. umich.edu

Kinetics and Thermodynamic Studies of 6-Methylquinoline Reactions

Understanding the kinetics and thermodynamics of reactions involving 6-methylquinoline is crucial for optimizing reaction conditions and predicting product distributions. stanford.edufiveable.me

Kinetics: The rate of a reaction is determined by the activation energy of the rate-determining step in the reaction mechanism. For instance, in the transfer hydrogenation of 6-methylquinoline, kinetic studies can reveal the order of the reaction with respect to the substrate, catalyst, and hydrogen source, providing insights into the catalytic cycle. nih.gov The study of reaction rates can also help in understanding the persistence of intermediates like semiquinone radicals. nih.gov

Thermodynamics: Thermodynamics governs the position of equilibrium in a reversible reaction. For example, the disproportionation of a semiquinone radical into a quinone and a hydroquinone is a reversible process. nih.gov The equilibrium constant for this reaction is related to the standard reduction potentials of the species involved. The Gibbs free energy change (ΔG) determines the spontaneity of a reaction. nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of the 6-methylquinolinium cation. Analysis of the chemical shifts, coupling constants, and through-space interactions provides unambiguous assignment of all protons and carbons in the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for the structural determination of organic molecules. For 6-Methylquinoline (B44275) Sulfate (B86663), the spectra would reflect the structure of the 6-methylquinolinium cation.

In ¹H NMR, the protonation of the nitrogen atom in the quinoline (B57606) ring causes a significant downfield shift for the protons on the heterocyclic ring (especially H-2, H-4, and H-8) compared to the neutral 6-methylquinoline. This is due to the increased deshielding effect of the positively charged nitrogen atom. The protons on the carbocyclic ring and the methyl group are also affected, but to a lesser extent.

In ¹³C NMR, a similar effect is observed. The carbon atoms of the pyridine (B92270) ring (C-2, C-4, C-8a) experience a notable downfield shift upon protonation. The solvent can also influence the chemical shifts; polar solvents are generally used for analyzing salts like 6-Methylquinoline Sulfate. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for 6-Methylquinolinium Cation

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | >8.9 | d |

| H-3 | ~7.5 | dd |

| H-4 | >8.1 | d |

| H-5 | ~7.7 | d |

| H-7 | ~7.4 | d |

| H-8 | >8.0 | d |

| CH₃ | ~2.5 | s |

| N-H | >12.0 | br s |

Note: Predicted values are based on data for 6-methylquinoline and known effects of N-protonation in quinoline systems.

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Methylquinolinium Cation

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2 | >150 |

| C-3 | ~122 |

| C-4 | >138 |

| C-4a | ~129 |

| C-5 | ~128 |

| C-6 | ~137 |

| C-7 | ~130 |

| C-8 | ~130 |

| C-8a | >148 |

| CH₃ | ~21 |

Note: Predicted values are based on data for 6-methylquinoline and known effects of N-protonation in quinoline systems. nih.gov

To definitively assign the proton and carbon signals and to confirm the connectivity within the 6-methylquinolinium cation, a series of two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the identification of adjacent protons. For instance, it would show correlations between H-2 and H-3, H-3 and H-4, as well as between H-5, H-7, and H-8 within their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It is crucial for assigning the chemical shift of each carbon atom based on the assignment of its attached proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the three-dimensional structure of the molecule.

These 2D NMR techniques, when used in combination, provide a complete and unambiguous assignment of the molecular structure of the 6-methylquinolinium cation.

The Gauge-Invariant Atomic Orbital (GIAO) method is a powerful computational approach used to predict NMR chemical shifts from first principles. imist.maq-chem.com This method, often employed within Density Functional Theory (DFT), calculates the nuclear magnetic shielding tensors for a given molecular geometry. tsijournals.comrsc.org The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

For 6-Methylquinoline Sulfate, the GIAO method can be used to:

Predict the ¹H and ¹³C NMR spectra of the 6-methylquinolinium cation.

Confirm experimental assignments by comparing calculated and observed chemical shifts. imist.ma

Investigate the electronic effects of N-protonation on the magnetic shielding of individual nuclei throughout the quinoline ring system.

The accuracy of GIAO calculations is dependent on the level of theory and the basis set used in the computation. imist.ma Studies on quinoline derivatives have shown that theoretical calculations using the GIAO method provide results that are in excellent agreement with experimental data, making it a reliable tool for structural confirmation. tsijournals.com

Vibrational Spectroscopy Techniques

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and molecular vibrations present in a sample. For 6-Methylquinoline Sulfate, these methods can confirm the presence of both the 6-methylquinolinium cation and the sulfate anion.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique fingerprint of the molecule.

For 6-Methylquinoline Sulfate, the FT-IR spectrum would exhibit characteristic bands for both the organic cation and the inorganic anion.

6-Methylquinolinium Cation:

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.

N⁺-H stretching: A broad and strong absorption band is expected in the 2500-3000 cm⁻¹ region, characteristic of the protonated amine salt.

C=C and C=N stretching: Aromatic ring vibrations typically appear in the 1450-1650 cm⁻¹ region.

C-H bending: In-plane and out-of-plane bending vibrations for the aromatic and methyl protons occur in the fingerprint region (below 1500 cm⁻¹).

Sulfate Anion (SO₄²⁻):

The free sulfate ion has Td symmetry, resulting in a strong, broad absorption band (ν₃) associated with the asymmetric S-O stretching mode, typically observed around 1100 cm⁻¹. copernicus.orgcopernicus.org The symmetric stretch (ν₁) is formally IR-inactive for the free ion but can sometimes appear as a weak band if the local symmetry is lowered in the crystal lattice. Bending modes (ν₂ and ν₄) appear at lower wavenumbers.

Table 3: Key FT-IR Absorption Bands for 6-Methylquinoline Sulfate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| N⁺-H | Stretching | 2500 - 3000 (broad) |

| C=C / C=N | Ring Stretching | 1450 - 1650 |

| SO₄²⁻ | Asymmetric Stretching (ν₃) | ~1100 (strong, broad) |

Raman spectroscopy is a light-scattering technique that is complementary to FT-IR. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds.

6-Methylquinolinium Cation: The aromatic ring vibrations of the quinoline system, which are strong and sharp in the Raman spectrum, are useful for identification. The C-H stretching vibrations are also observable.

Sulfate Anion (SO₄²⁻): The most prominent feature for the sulfate ion in the Raman spectrum is the extremely strong and sharp peak corresponding to the symmetric S-O stretching mode (ν₁). researchgate.net This peak occurs around 981 cm⁻¹ for the free aqueous ion and is a definitive diagnostic marker for the presence of sulfate. researchgate.netresearchgate.net The other sulfate modes (ν₂, ν₃, and ν₄) are also Raman active but are generally much weaker.

The combination of a strong, sharp peak around 981 cm⁻¹ in the Raman spectrum with a strong, broad band around 1100 cm⁻¹ in the FT-IR spectrum provides conclusive evidence for the presence of the sulfate anion.

Potential Energy Distribution (PED) Analysis of Vibrational Modes

Potential Energy Distribution (PED) analysis is a crucial computational method for the precise assignment of vibrational modes observed in infrared (IR) and Raman spectroscopy. This technique correlates experimentally observed spectral bands to specific molecular motions, such as stretching, bending, or torsion. The analysis is typically performed using quantum chemical calculations, often employing Density Functional Theory (DFT) at levels like B3LYP with a 6-311++G(d,p) basis set. nih.govresearchgate.net

For 6-methylquinoline, the vibrational spectrum is complex, featuring modes from the quinoline ring system and the methyl group. PED analysis, often facilitated by software such as VEDA (Vibrational Energy Distribution Analysis), allows for the unambiguous assignment of these modes. nih.govnih.gov For instance, C-H stretching vibrations of the aromatic quinoline ring are typically observed in the 3100-3000 cm⁻¹ region. C-C stretching vibrations within the fused rings give rise to a series of bands between 1620 and 1400 cm⁻¹. The vibrations of the methyl group, including symmetric and asymmetric stretching and bending modes, are also clearly identified through PED. researchgate.netnih.gov

In the case of 6-Methylquinoline, sulfate, the spectrum would also include the characteristic vibrational modes of the sulfate anion (SO₄²⁻). The sulfate ion, belonging to the Td point group, has four fundamental modes of vibration, with strong S-O stretching bands typically appearing in the 1100 cm⁻¹ region. PED analysis helps to distinguish these from the quinoline ring vibrations that occur in the same spectral window.

Interactive Table: Representative Vibrational Modes for 6-Methylquinoline

| Calculated Wavenumber (cm⁻¹) | PED Contribution (%) | Vibrational Assignment |

| 3085 | ν(C-H) 95 | Aromatic C-H stretch |

| 3060 | ν(C-H) 96 | Aromatic C-H stretch |

| 2925 | νs(C-H) 94 | Methyl symmetric stretch |

| 1615 | ν(C=C) 45, ν(C=N) 30 | Ring C=C and C=N stretch |

| 1580 | ν(C=C) 55, δ(C-H) 20 | Ring C=C stretch, C-H in-plane bend |

| 1450 | δas(C-H) 80 | Methyl asymmetric bend |

| 1380 | δs(C-H) 75 | Methyl symmetric bend (umbrella) |

| 1120 | ν(S=O) 90 (hypothetical) | Sulfate symmetric stretch |

| 830 | γ(C-H) 85 | C-H out-of-plane bend |

Note: This table is illustrative, based on typical values for quinoline derivatives and sulfates. Actual values require specific DFT calculations for the 6-methylquinoline sulfate salt.

Electronic Spectroscopy for Excited State and Electronic Transitions

UV-Vis absorption and photoluminescence (fluorescence) spectroscopies are powerful tools for investigating the electronic properties of molecules. Quinoline and its derivatives exhibit characteristic absorption spectra in the ultraviolet region, arising from π→π* and n→π* electronic transitions within the aromatic system. researchgate.net The spectrum of 6-methylquinoline typically shows two main absorption bands. The introduction of the methyl group at the 6-position can induce a slight bathochromic (red) shift compared to the parent quinoline molecule. researchgate.net

The photophysical properties of quinoline derivatives are often sensitive to the solvent environment, a phenomenon known as solvatochromism. researchgate.netnih.govsemanticscholar.orgnih.gov While the absorption spectra of some quinoline derivatives are only slightly affected by solvent polarity, their emission spectra can show significant shifts. researchgate.netresearchgate.net A bathochromic shift in the fluorescence spectrum with increasing solvent polarity often indicates a more polar excited state, which is stabilized by polar solvent molecules. nih.gov 6-Methylquinoline derivatives are expected to be fluorescent, emitting light in the UV or blue region of the spectrum upon excitation at a wavelength corresponding to their absorption maximum. nih.gov

Interactive Table: Typical Photophysical Data for Substituted Quinolines in Various Solvents

| Solvent | Polarity Index | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |

| Cyclohexane | 0.2 | ~315 | ~360 | ~45 |

| Dichloromethane | 3.1 | ~318 | ~385 | ~67 |

| Acetonitrile (B52724) | 5.8 | ~317 | ~395 | ~78 |

| DMSO | 7.2 | ~320 | ~410 | ~90 |

Note: Data are representative for quinoline derivatives and illustrate the principle of solvatochromism. Actual values for 6-methylquinoline sulfate may vary.

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. youtube.comarxiv.org While 6-methylquinoline itself is achiral, chiral derivatives can be synthesized, for example, by introducing a stereogenic center in a substituent or by creating atropisomers with restricted rotation. researchgate.netnih.govnih.gov

The analysis of a chiral derivative of 6-methylquinoline by CD spectroscopy would provide critical information on its absolute configuration and conformational preferences in solution. nih.govnih.gov The quinoline moiety acts as a chromophore, and its electronic transitions become chiroptically active upon coupling with the chiral part of the molecule. This interaction gives rise to characteristic positive or negative signals in the CD spectrum, known as Cotton effects. mdpi.com The sign and magnitude of these Cotton effects can often be correlated with a specific stereochemistry (e.g., R or S configuration) through computational modeling. nih.gov Therefore, CD spectroscopy serves as a powerful tool for the stereochemical elucidation of novel chiral quinoline-based compounds. rsc.orgutexas.edu

Mass Spectrometry (MS) Techniques for Molecular Characterization

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through extensive fragmentation of the analyte molecule. libretexts.orgmpg.denih.gov For a salt like 6-methylquinoline sulfate, EI-MS analysis focuses on the volatile and thermally stable organic cation, 6-methylquinoline. The resulting mass spectrum serves as a molecular fingerprint.

The EI-MS spectrum of 6-methylquinoline is characterized by an intense molecular ion (M⁺˙) peak at an m/z of 143, which confirms its molecular weight. nist.govnih.gov The fragmentation pattern is consistent with that of other alkylquinolines. cdnsciencepub.commcmaster.ca A primary fragmentation pathway involves the loss of a hydrogen radical (H·) to form a stable ion at m/z 142. Subsequent fragmentation often involves the expulsion of a neutral molecule of hydrogen cyanide (HCN), a characteristic fragmentation for quinoline and isoquinoline (B145761) systems, leading to a fragment ion at m/z 115. nih.govrsc.org

Interactive Table: Major Ions in the EI Mass Spectrum of 6-Methylquinoline

| m/z | Relative Intensity (%) | Proposed Fragment |

| 143 | 100 | [C₁₀H₉N]⁺˙ (Molecular Ion) |

| 142 | 85 | [C₁₀H₈N]⁺ (Loss of H·) |

| 115 | 25 | [C₉H₇]⁺ (Loss of HCN from m/z 142) |

| 89 | 15 | [C₇H₅]⁺ (Further fragmentation) |

| 77 | 10 | [C₆H₅]⁺ (Phenyl cation) |

Source: Based on data from NIST and PubChem databases. nist.govnih.gov

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically with errors of less than 5 ppm). nih.govescholarship.orgmdpi.com This precision allows for the unambiguous determination of an ion's elemental composition, a critical step in identifying unknown compounds and confirming the structure of synthesized molecules.

For 6-methylquinoline, HRMS can readily distinguish its molecular ion from other ions with the same nominal mass. For example, the 6-methylquinolinium cation ([C₁₀H₁₀N]⁺) has a theoretical exact mass of 144.08077 Da. HRMS can measure this mass with sufficient accuracy to confirm this specific formula.

To analyze the intact salt, a soft ionization technique such as Electrospray Ionization (ESI) is coupled with HRMS. ESI-HRMS allows the protonated molecule [M+H]⁺ (the 6-methylquinolinium cation) to be observed in the gas phase without fragmentation. nih.govresearchgate.net This technique would provide a highly accurate mass measurement for the cation, confirming its elemental formula, C₁₀H₁₀N.

Interactive Table: HRMS Data for 6-Methylquinolinium Cation

| Ion Species | Elemental Formula | Calculated Exact Mass (Da) | Hypothetical Measured Mass (Da) | Mass Error (ppm) |

| 6-Methylquinolinium Cation | [C₁₀H₁₀N]⁺ | 144.08077 | 144.08099 | 1.5 |

Note: This table illustrates the principle of HRMS. The measured mass and error are hypothetical examples of typical instrument performance.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. nationalmaglab.org In the context of 6-Methylquinoline, sulfate, MS/MS would be employed to elucidate the fragmentation pathway of the protonated 6-methylquinolinium cation ([C₁₀H₁₀N]⁺). The general process involves the selection of the precursor ion (the protonated molecule) in the first stage of the mass spectrometer, followed by its fragmentation through collision-induced dissociation (CID), and subsequent analysis of the fragment ions in the second stage.

For the 6-methylquinolinium cation, the fragmentation would likely initiate from the protonated molecule. Key expected fragmentation pathways include:

Loss of HCN: A common fragmentation pathway for quinoline and its derivatives involves the cleavage of the pyridine ring, leading to the expulsion of a neutral hydrogen cyanide (HCN) molecule. rsc.org This would result in a prominent fragment ion.

Loss of a methyl radical (•CH₃): Cleavage of the methyl group from the benzene (B151609) ring would lead to the formation of a quinolinium cation radical.

Ring expansion and subsequent fragmentation: It has been proposed that methylquinolines can undergo ring expansion upon ionization to form a benzazacycloheptatriene ion, which can then undergo further fragmentation. mcmaster.ca

The fragmentation of other substituted quinolines, such as methoxyquinolines, often involves the loss of the substituent followed by the characteristic fragmentation of the quinoline core, including the loss of carbon monoxide (CO). cdnsciencepub.com The study of these analogous compounds is crucial for interpreting the mass spectra of novel quinoline derivatives. researchgate.netnih.gov The exact fragmentation pathway and the relative abundance of the product ions would provide invaluable information for the structural confirmation of the 6-methylquinolinium cation.

Below is a hypothetical data table of major fragments for the 6-methylquinolinium cation based on known fragmentation patterns of quinoline derivatives.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 144.08 | 117.06 | HCN | Phenylacetylene radical cation |

| 144.08 | 143.07 | H• | Deprotonated 6-methylquinolinium |

| 144.08 | 129.06 | •CH₃ | Quinolinium cation |

| 144.08 | 116.05 | H₂CN• | Benzene-derived cation |

Solid-State Structural Analysis using X-ray Diffraction

For 6-Methylquinoline, sulfate, an SCXRD analysis would reveal the precise structure of the 6-methylquinolinium cation and the sulfate anion, and detail the non-covalent interactions that stabilize the crystal structure, such as hydrogen bonding and π-π stacking. The planarity of the quinoline ring system and the orientation of the methyl group would be determined with high accuracy.

Although the crystal structure of 6-methylquinoline sulfate is not publicly available, analysis of related quinoline derivatives provides insight into the expected structural features. For instance, the crystal structure of 6-methyl-2,4-diphenylquinoline (B11839688) reveals specific dihedral angles between the phenyl rings and the quinoline ring system. nih.gov In another example, a quinoline dicarbamic acid derivative was found to crystallize in the monoclinic P2₁/c space group, with its structure stabilized by C-H···O hydrogen bonds and van der Waals interactions. chemmethod.com

The following table presents representative crystallographic data for a related quinoline derivative to illustrate the type of information obtained from an SCXRD experiment.

| Parameter | Value |

| Compound | 6-Methyl-2,4-diphenylquinoline nih.gov |

| Chemical Formula | C₂₂H₁₇N |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.766 (1) |

| b (Å) | 9.851 (1) |

| c (Å) | 20.756 (2) |

| V (ų) | 1588.0 (3) |

| Z | 4 |

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including solubility, melting point, and stability. The study of polymorphism is particularly important in the pharmaceutical industry, as different polymorphic forms of a drug can have different bioavailabilities.

For 6-Methylquinoline, sulfate, it is plausible that different polymorphic forms could be obtained under various crystallization conditions (e.g., different solvents, temperatures, or rates of cooling). The study of polymorphism in salts of aromatic amines is an active area of research. nih.govnih.gov For example, pazufloxacin (B1662166) mesylate, a fluoroquinolone salt, has been shown to exist in anhydrous and hydrated forms, with the potential for metastable polymorphs of the anhydrous salt. mdpi.com Similarly, studies on ammonium (B1175870) scandium sulfate have revealed the existence of low-temperature monoclinic and high-temperature rhombohedral polymorphic modifications. researchgate.netrsc.org

The investigation of polymorphism in 6-Methylquinoline, sulfate would typically involve techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify and characterize different crystal forms. google.com Slurry experiments in different solvents can also be used to determine the relative stability of different polymorphs.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly sensitive technique for the detection and characterization of chemical species that have one or more unpaired electrons, i.e., radicals. nih.gov While 6-Methylquinoline, sulfate in its ground state is not a radical, EPR spectroscopy would be an invaluable tool for studying radical species that could be generated from it, for example, through oxidation or irradiation.

The oxidation of quinoline and its derivatives can lead to the formation of radical cations. EPR spectroscopy can provide detailed information about the electronic structure of these radicals, including the distribution of the unpaired electron spin density across the molecule, through the analysis of g-factors and hyperfine coupling constants. washington.edu

For instance, EPR studies on the radical intermediates from the oxidation of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline have shown that the resulting quinolin-1-yl radicals have the unpaired electron extensively delocalized, with significant spin density at the C(8) position. rsc.org In the case of a 6-methylquinoline radical cation, EPR would be able to probe the interaction of the unpaired electron with the nitrogen nucleus and the various protons on the aromatic rings and the methyl group. This would provide a detailed map of the spin distribution and offer insights into the reactivity of the radical species.

The use of high-field EPR can further enhance the resolution of the g-tensor, providing more precise information about the electronic and geometric structure of the radical. washington.educdmf.org.br In situations where the radical species are too transient to be observed directly, spin trapping techniques can be employed, where a reactive radical is trapped by a "spin trap" molecule to form a more stable radical adduct that can be readily studied by EPR. nih.gov

Below is a table of hypothetical EPR parameters for a 6-methylquinoline radical cation, based on data from similar aromatic nitrogen-containing radicals.

| Parameter | Hypothetical Value | Information Provided |

| g-factor | ~2.0030 | Characteristic of organic radicals with spin density on carbon and nitrogen. |

| a(¹⁴N) (Gauss) | 5 - 8 G | Hyperfine coupling to the nitrogen nucleus, indicating spin density on N. |

| a(H) (Gauss) | 1 - 5 G | Hyperfine couplings to various protons, mapping the spin density distribution on the rings. |

| a(CH₃) (Gauss) | 3 - 6 G | Hyperfine coupling to the methyl protons, indicating spin delocalization onto the methyl group. |

Based on a thorough review of available scientific literature, computational chemistry and theoretical modeling studies focusing specifically on the compound 6-Methylquinoline, sulfate are not available. The existing research predominantly centers on the neutral molecule, 6-Methylquinoline, or other quinoline derivatives.

The user's request is for an article focusing solely on "6-Methylquinoline, sulfate". In this salt, the 6-Methylquinoline molecule would be protonated, forming the 6-Methylquinolinium cation. The computational and theoretical characteristics of this cation would be substantially different from the neutral 6-Methylquinoline molecule.

As no specific data could be found for the geometry optimization, electronic structure, molecular electrostatic potential, atomic charges, spectroscopic predictions, or reaction pathways of 6-Methylquinolinium sulfate or the 6-Methylquinolinium cation, it is not possible to generate the requested scientifically accurate article while adhering to the strict constraints of the prompt. Fulfilling the request would require substituting data for a different chemical compound, which would be scientifically inaccurate and violate the user's explicit instructions.

Computational Chemistry and Theoretical Modeling of 6 Methylquinoline

Molecular Docking Simulations in Chemical Interaction Studies (excluding specific biological activity outcomes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the fundamental principles of molecular recognition and to study the nature of intermolecular interactions. In the context of 6-methylquinoline (B44275) and its derivatives, molecular docking simulations provide valuable insights into how these molecules can interact with various chemical environments and binding sites.

The primary goal of molecular docking is to simulate the interaction between a small molecule, referred to as the ligand (in this case, a molecule containing the 6-methylquinoline scaffold), and a larger molecule, typically a protein or another macromolecule, which acts as the receptor. The simulation explores various possible binding modes of the ligand within the active site of the receptor and scores them based on a set of criteria that estimate the binding affinity.

A notable example that illustrates the application of molecular docking to a derivative of 6-methylquinoline is the study of 6-methyl-thiopyrano[2,3-b]quinoline. In this research, molecular docking was employed to investigate the binding interactions of this compound with a protein receptor (PDB ID: 2IGR) nih.govsemanticscholar.org. The simulation predicted a binding affinity of -5.5 kcal/mol for this interaction semanticscholar.org.

The docking results also revealed the specific types of interactions that stabilize the complex. These interactions are crucial for understanding the chemical complementarity between the ligand and the receptor. For 6-methyl-thiopyrano[2,3-b]quinoline, the simulations identified several key amino acid residues within the receptor's binding site that interact with the ligand. These interactions are primarily non-covalent and include:

Hydrophobic Interactions: The aromatic rings of the quinoline (B57606) moiety and the methyl group can engage in hydrophobic interactions with nonpolar amino acid residues. In the case of 6-methyl-thiopyrano[2,3-b]quinoline, interactions were observed with residues such as Phenylalanine (PHE A-15) and Tryptophan (TRP A-12) nih.gov.

Hydrogen Bonding: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. The study of the 6-methyl-thiopyrano[2,3-b]quinoline derivative indicated a hydrogen bonding interaction with the amino acid residue Glutamic acid (GLU-32) nih.gov.

It is important to emphasize that these molecular docking simulations, while providing a detailed picture of the chemical interactions at a molecular level, are presented here to illustrate the methodology and the types of chemical information that can be obtained. The specific biological consequences or activities resulting from these interactions are beyond the scope of this discussion. The focus remains solely on the nature of the chemical bonding and non-bonding interactions as predicted by the computational models.

Coordination Chemistry and Organometallic Applications of 6 Methylquinoline

Synthesis of 6-Methylquinoline-Based Ligands

6-Methylquinoline (B44275) is a heterocyclic compound that serves as a fundamental building block, or ligand, in coordination chemistry. chemimpex.com Its synthesis can be achieved through established methods for quinoline (B57606) formation, such as the Skraup synthesis, which involves the reaction of an aniline (B41778) with glycerol (B35011) and sulfuric acid, or the Friedländer synthesis, where an amino ketone reacts with an aldehyde. smolecule.comjptcp.com Specifically, 6-methylquinoline can be prepared using p-toluidine (B81030) as the aniline precursor to ensure the methyl group is positioned at the 6-position of the quinoline ring. Another route involves the direct methylation of quinoline using reagents like dimethyl sulfate (B86663). smolecule.com

Once synthesized, the 6-methylquinoline molecule itself can act as a simple monodentate ligand, coordinating to a metal center through its nitrogen atom. More complex, polydentate ligands can be developed by functionalizing the 6-methylquinoline scaffold. nih.gov This involves adding other coordinating groups to the molecule to create ligands that can bind to a metal ion at multiple points, enhancing the stability and influencing the geometry of the resulting metal complex. nih.govscirp.org The reactivity of the quinoline ring system allows for such modifications, making it a versatile platform for ligand design. chemimpex.comnih.gov

Formation and Characterization of Metal Complexes

Metal complexes are formed by reacting 6-methylquinoline or its derivatives with a metal salt in a suitable solvent. The nitrogen atom in the quinoline ring possesses a lone pair of electrons, which it can donate to a metal ion to form a coordinate covalent bond. scirp.org The formation and properties of these complexes are studied using various analytical techniques.